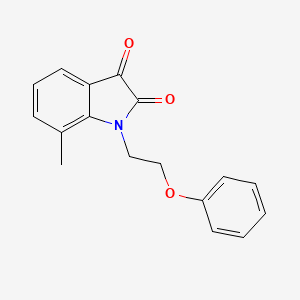

7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione

Descripción general

Descripción

7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities.

Métodos De Preparación

The synthesis of 7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For industrial production, the reaction conditions are optimized to ensure high yield and purity .

Análisis De Reacciones Químicas

7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Aplicaciones Científicas De Investigación

7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: This compound is studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in various chemical processes

Mecanismo De Acción

The mechanism of action of 7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Actividad Biológica

7-Methyl-1-(2-phenoxyethyl)indole-2,3-dione is a synthetic compound that belongs to the indole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, emphasizing its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is . The methyl substitution at the 7-position enhances its solubility and potentially its biological activity. The compound's structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 32 µg/mL |

| Escherichia coli | Active | 64 µg/mL |

| Candida albicans | Moderate | 51.2 µg/mL |

These results indicate that the compound could be developed further for clinical applications in treating infections caused by resistant strains.

2. Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

Case Study: MCF-7 Cell Line

In a study focusing on the MCF-7 breast cancer cell line, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The study concluded that the compound induces apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various molecular targets including enzymes and receptors involved in cell signaling pathways. Molecular docking studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation and cancer progression.

Research Findings

Recent studies have employed both in silico and in vitro methods to evaluate the biological activities of this compound:

- In Silico Studies : Molecular docking simulations indicate favorable binding affinities to COX enzymes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- In Vitro Assays : Assays measuring thermal denaturation of proteins and antioxidant capacity have shown that the compound may possess protective effects against oxidative stress.

Propiedades

IUPAC Name |

7-methyl-1-(2-phenoxyethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-6-5-9-14-15(12)18(17(20)16(14)19)10-11-21-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZMVIUFGITNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322677 | |

| Record name | 7-methyl-1-(2-phenoxyethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816245 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

620932-09-4 | |

| Record name | 7-methyl-1-(2-phenoxyethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.